molecular formula C12H9F2NO3 B11805928 1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11805928
M. Wt: 253.20 g/mol
InChI Key: DUBIJMXESGSNEH-UHFFFAOYSA-N
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Description

1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its significant biological and pharmacological activities. This compound belongs to the class of fluoroquinolones, which are widely recognized for their antimicrobial properties. The presence of fluorine atoms in the quinolone structure enhances its biological activity, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and catalysts such as triethylamine . The process involves multiple steps, including cyclization and fluorination, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This specific mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of ethyl and difluoro groups enhances its potency and spectrum of activity compared to other fluoroquinolones .

Conclusion

This compound is a valuable compound in medicinal chemistry, known for its potent antimicrobial properties and diverse applications in scientific research. Its unique structure and mechanism of action make it a promising candidate for developing new therapeutic agents.

Properties

Molecular Formula

C12H9F2NO3

Molecular Weight

253.20 g/mol

IUPAC Name

1-ethyl-5,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9F2NO3/c1-2-15-5-6(12(17)18)11(16)9-7(13)3-4-8(14)10(9)15/h3-5H,2H2,1H3,(H,17,18)

InChI Key

DUBIJMXESGSNEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C(C=CC(=C21)F)F)C(=O)O

Origin of Product

United States

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